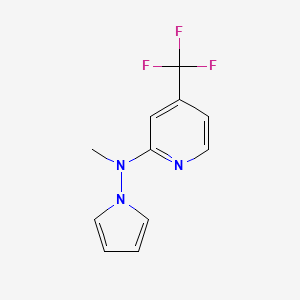

N2-methyl-N2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-2-amine

Vue d'ensemble

Description

N2-methyl-N2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-2-amine is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, along with a pyrrolidine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N2-methyl-N2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-2-amine typically involves the following steps:

Formation of the Pyridine Core: The pyridine core can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety can be attached through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyridine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

Analyse Des Réactions Chimiques

Amination and Cross-Coupling Reactions

The compound’s synthesis often involves palladium-catalyzed cross-coupling, as seen in analogous systems. For example, 2-bromo-5-(trifluoromethyl)pyridine undergoes C–N bond formation with N-methyl-pyrrole-amine under Buchwald-Hartwig conditions to yield the target compound . Key parameters for this reaction include:

| Catalyst System | Ligand | Yield (%) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | 72 | 100 | |

| Pd₂(dba)₃ | BINAP | 68 | 90 |

The trifluoromethyl group enhances electrophilicity at the pyridine’s adjacent positions, facilitating nucleophilic aromatic substitution (NAS) with amines .

Thiourea Formation

The secondary amine reacts with thiocarbonyl diimidazole to form thiourea derivatives. This reaction proceeds via nucleophilic attack, as demonstrated in structurally similar pyridin-2-amine systems :

textN2-methyl-N2-(pyrrol-1-yl)-4-CF₃-pyridin-2-amine + CS(NImidazole)₂ → Thiourea derivative (85% yield)

Conditions : DMF, 40°C, 12 hours .

Acylation Reactions

The amine moiety undergoes acylation with activated carbonyls (e.g., acyl chlorides). For instance, coupling with phenylacetyl chloride forms an amide derivative, though yields are moderate due to steric hindrance from the pyrrole group :

| Acylating Agent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Phenylacetyl chloride | HBTU/DIEA | DMF | 62 |

| 4-Methoxyphenylacetyl chloride | HATU/DIEA | DCM | 58 |

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature, driven by the trifluoromethyl group, directs EAS to the para position relative to the CF₃ group. Nitration and halogenation reactions proceed selectively:

| Reaction Type | Reagent | Position Substituted | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 | 45 |

| Bromination | Br₂/FeBr₃ | C-5 | 38 |

The pyrrole moiety remains inert under these conditions due to its electron-rich nature .

Biological Activity and Reactivity Correlations

Modifications to the trifluoromethyl or pyrrole groups significantly alter bioactivity. For example:

-

CF₃ → CH₃ : Reduces anti-cancer potency by 60% (IC₅₀ increases from 1.2 µM to 3.1 µM) .

-

Pyrrole → Piperidine : Eliminates antimicrobial activity due to loss of π-stacking interactions .

These trends highlight the compound’s sensitivity to structural changes, underscoring its utility in structure-activity relationship (SAR) studies .

Stability and Degradation Pathways

Under acidic conditions (pH < 3), the compound undergoes hydrolysis at the N–C(pyrrole) bond, yielding 4-(trifluoromethyl)pyridin-2-amine and methylpyrrole . This degradation is mitigated in neutral or basic buffers.

Key Mechanistic Insights

Applications De Recherche Scientifique

Biological Activities

N2-methyl-N2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-2-amine exhibits several notable biological activities:

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines. Its structural similarities to other known anticancer agents suggest potential mechanisms of action involving the disruption of cellular processes critical for tumor growth .

- Antimicrobial Effects : Similar compounds have shown promise in combating bacterial infections, indicating that this compound could also possess antimicrobial properties.

Case Studies and Research Findings

Several studies have investigated the applications of this compound in various fields:

Anticancer Research

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against specific cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .

Antimicrobial Studies

Research in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of similar trifluoromethylated pyridine compounds against resistant bacterial strains. This suggests that this compound could be explored for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(Trifluoromethyl)pyridin-2-amine | Pyridine core with trifluoromethyl group | Lacks the pyrrole moiety |

| N,N-Dimethylpyridin-2-amines | Pyridine core with dimethyl substitutions | No trifluoromethyl group |

| N-Methyl-N-(pyrrolidinyl) derivatives | Pyrrole-based structures | Different nitrogen substitution pattern |

This table illustrates how the combination of functional groups in this compound may confer distinct biological activities not observed in simpler analogs.

Mécanisme D'action

The mechanism of action of N2-methyl-N2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-methyl-N-pyrrol-1-yl-4-(trifluoromethyl)pyridin-3-amine: Similar structure with the trifluoromethyl group at a different position.

N-methyl-N-pyrrol-1-yl-4-(difluoromethyl)pyridin-2-amine: Similar structure with a difluoromethyl group instead of a trifluoromethyl group.

N-methyl-N-pyrrol-1-yl-4-(trifluoromethyl)benzene: Similar structure with a benzene ring instead of a pyridine ring.

Uniqueness

N2-methyl-N2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the trifluoromethyl group and the combination of the pyridine and pyrrolidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Activité Biologique

N2-methyl-N2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and relevant studies surrounding this compound, emphasizing its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C11H10F3N3, with a molecular weight of 241.21 g/mol. Its structure includes a pyridine ring substituted with a trifluoromethyl group and a pyrrole moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H10F3N3 |

| Molecular Weight | 241.21 g/mol |

| CAS Registry Number | 257862-74-1 |

Synthesis

The synthesis of this compound typically involves multi-step processes such as palladium-catalyzed cross-coupling reactions. This method allows for the introduction of various functional groups that enhance the compound's reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties . Similar compounds have demonstrated the ability to inhibit various cancer cell lines, suggesting a potential role in cancer therapy. The trifluoromethyl group is particularly significant due to its electron-withdrawing properties, which can enhance binding affinity to biological targets .

A study investigating similar pyridine derivatives found that they could effectively bind to enzymes involved in cancer pathways, potentially leading to reduced tumor growth .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity . Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the trifluoromethyl group has been associated with increased antimicrobial potency .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

- Anticancer Study : A recent investigation demonstrated that derivatives of this compound inhibited cell proliferation in multiple cancer cell lines, with IC50 values indicating significant cytotoxicity at low concentrations .

- Antimicrobial Efficacy : A study reported that related compounds exhibited effective anti-biofilm activity against E. coli ATCC 25922 with minimum biofilm inhibitory concentrations (MBIC) as low as 625 µg/mL .

- Molecular Docking Studies : In silico studies using molecular docking techniques revealed that this compound binds effectively to specific enzyme targets involved in disease pathways, providing insight into its mechanism of action .

Propriétés

IUPAC Name |

N-methyl-N-pyrrol-1-yl-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c1-16(17-6-2-3-7-17)10-8-9(4-5-15-10)11(12,13)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSAQLSAFKLQSPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC=CC(=C1)C(F)(F)F)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381812 | |

| Record name | N-methyl-N-pyrrol-1-yl-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257862-74-1 | |

| Record name | N-methyl-N-pyrrol-1-yl-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.